molecular formula C11H11BrN2O3 B11833318 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11833318
M. Wt: 299.12 g/mol
InChI Key: VKQYCKCIMNUGPS-UHFFFAOYSA-N
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Description

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound characterized by the presence of a bromine atom, a nitro group, and an isoquinoline moiety

Preparation Methods

The synthesis of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor isoquinoline compound, followed by nitration and subsequent functionalization to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions or amines replace the bromine atom, forming new derivatives.

Scientific Research Applications

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

1-(7-Bromo-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with similar compounds such as:

    1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(7-Bromo-6-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethanone:

This compound’s unique combination of functional groups makes it a valuable subject for research and development in various scientific fields.

Properties

Molecular Formula

C11H11BrN2O3

Molecular Weight

299.12 g/mol

IUPAC Name

1-(7-bromo-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H11BrN2O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6H2,1H3

InChI Key

VKQYCKCIMNUGPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1)Br)[N+](=O)[O-]

Origin of Product

United States

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